
Thiocyanatoacetic acid butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiocyanatoacetic acid butyl ester is an organic compound that belongs to the ester family. Esters are widely known for their pleasant aromas and are commonly used in fragrances and flavorings. This compound, in particular, is characterized by the presence of a thiocyanate group attached to the acetic acid moiety, which is further esterified with butanol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanatoacetic acid butyl ester typically involves the esterification of thiocyanatoacetic acid with butanol. This reaction can be catalyzed by various acids, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction is generally carried out in an inert solvent like dichloromethane or toluene to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, the removal of water formed during the reaction is crucial to drive the equilibrium towards ester formation .
化学反应分析
Types of Reactions
Thiocyanatoacetic acid butyl ester can undergo various chemical reactions, including:
Transesterification: It can react with other alcohols to form different esters through transesterification reactions.
Reduction: The thiocyanate group can be reduced to form corresponding amines or thiols under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts like sodium methoxide or potassium tert-butoxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: Thiocyanatoacetic acid and butanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Amines or thiols.
科学研究应用
Thiocyanatoacetic acid butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of fragrances and flavorings.
作用机制
The mechanism of action of thiocyanatoacetic acid butyl ester involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, releasing thiocyanatoacetic acid and butanol. The thiocyanate group can further interact with biological molecules, potentially inhibiting certain enzymes or pathways .
相似化合物的比较
Similar Compounds
Ethyl thiocyanatoacetate: Similar structure but with an ethyl group instead of butyl.
Methyl thiocyanatoacetate: Contains a methyl group instead of butyl.
Propyl thiocyanatoacetate: Has a propyl group instead of butyl.
Uniqueness
Thiocyanatoacetic acid butyl ester is unique due to its specific ester linkage and the presence of a butyl group, which can influence its physical and chemical properties, such as solubility and reactivity .
属性
CAS 编号 |
5345-64-2 |
|---|---|
分子式 |
C7H11NO2S |
分子量 |
173.24 g/mol |
IUPAC 名称 |
butyl 2-thiocyanatoacetate |
InChI |
InChI=1S/C7H11NO2S/c1-2-3-4-10-7(9)5-11-6-8/h2-5H2,1H3 |
InChI 键 |
XZTITLBRCIKBCW-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)CSC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


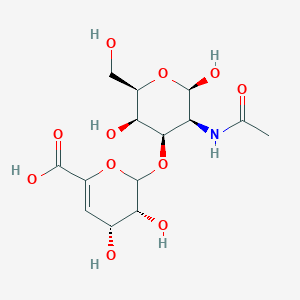

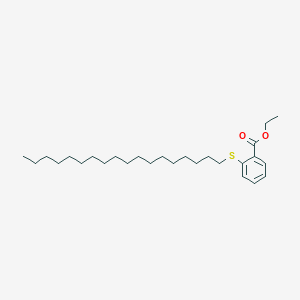

![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)

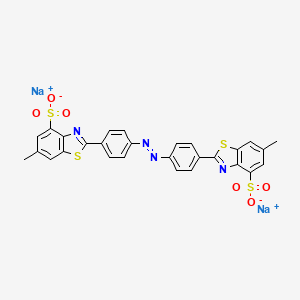
![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
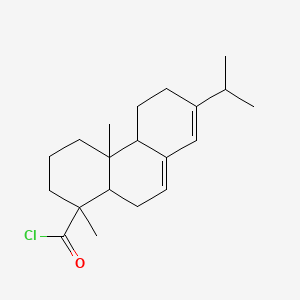

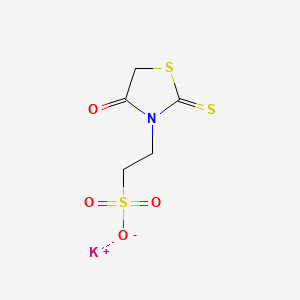
![7-Oxabicyclo[4.1.0]heptan-3-ol, 6-methyl-3-(1-methylethyl)-](/img/structure/B13769514.png)


